(Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE
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Overview
Description
(Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE is a complex organic compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents. This specific compound features a unique structure that includes both nitrophenyl and phenothiazine moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE typically involves a multi-step process. One common method starts with the preparation of the nitrophenyl intermediate, which is then reacted with phenothiazine derivatives under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrophenyl moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol.
Catalysts: Triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its phenothiazine core is known for binding to proteins and nucleic acids, making it a useful tool in biochemical assays .
Medicine
Medically, derivatives of phenothiazine are explored for their antipsychotic and antihistamine properties. This compound, in particular, is investigated for its potential therapeutic effects in treating neurological disorders .
Industry
Industrially, this compound is used in the manufacture of dyes and pigments due to its vibrant color properties .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE involves its interaction with various molecular targets. The phenothiazine moiety is known to interact with dopamine receptors, which is the basis for its antipsychotic effects. Additionally, the compound can bind to histamine receptors, contributing to its antihistamine properties .
Comparison with Similar Compounds
Similar Compounds
- (Z)-[(3-nitrophenyl)methylidene]amino 4-(trifluoromethyl)benzoate
- (Z)-[amino(3-nitrophenyl)methylidene]amino adamantane-1-carboxylate
- (Z)-[amino(3-nitrophenyl)methylidene]amino 2-bromobenzoate
Uniqueness
What sets (Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE apart from similar compounds is its dual functionality, combining the properties of both nitrophenyl and phenothiazine groups. This unique structure allows for a broader range of applications and interactions, making it a versatile compound in scientific research .
Properties
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] phenothiazine-10-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4S/c21-19(13-6-5-7-14(12-13)24(26)27)22-28-20(25)23-15-8-1-3-10-17(15)29-18-11-4-2-9-16(18)23/h1-12H,(H2,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYGOBZDMHTIPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)ON=C(C4=CC(=CC=C4)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)O/N=C(/C4=CC(=CC=C4)[N+](=O)[O-])\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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